molecular formula C14H16FNO2 B2757058 1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one CAS No. 2241140-48-5

1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one

Cat. No. B2757058
CAS RN: 2241140-48-5
M. Wt: 249.285
InChI Key: RHRGFTOXIOITPX-UHFFFAOYSA-N
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Description

The compound “1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one” is a complex organic molecule. It contains a piperidin-2-one group, which is a six-membered ring with one nitrogen atom and a carbonyl group . It also has a 3-fluorophenyl group attached, which is a phenyl ring (a six-membered carbon ring typical of many organic compounds) with a fluorine atom at the 3-position .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would consist of a piperidin-2-one ring with a propanoyl (a three-carbon chain with a carbonyl group at one end) and a 3-fluorophenyl group attached. The exact structure, including the positions of these groups on the ring, would need to be confirmed by techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of a fluorine atom could influence its polarity and hence its solubility in different solvents .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound serves as a versatile building block in the synthesis of various heterocyclic compounds. Its structure allows for the creation of a wide array of bioactive molecules, particularly those with potential therapeutic applications. For instance, it can be used to synthesize thiourea derivatives, which are known for their antifungal properties against plant pathogens .

Ligands for Metal Separation

The structural features of “1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one” make it an efficient ligand for the separation of platinum group metals. This application is crucial in the field of analytical chemistry, where precise metal separation is required for various analyses and industrial processes .

Antiviral Agents

Derivatives of this compound have been explored for their antiviral properties. The ability to inhibit viral replication makes them candidates for the development of new antiviral drugs, which is especially relevant in the context of emerging viral diseases .

Anti-Inflammatory Applications

The anti-inflammatory potential of “1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one” derivatives is another area of interest. These compounds can be designed to target specific inflammatory pathways, offering a targeted approach to treating various inflammatory disorders .

Anticancer Research

Research into the anticancer properties of this compound is ongoing. Its derivatives may interfere with cancer cell proliferation and survival, making them valuable in the design of new chemotherapeutic agents .

Antimicrobial Activity

The antimicrobial activity of “1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one” derivatives is significant for the development of new antibiotics. With antibiotic resistance on the rise, novel compounds with unique mechanisms of action are urgently needed .

Enantioselective Synthesis

This compound is used in enantioselective synthesis, which is crucial for creating drugs with the correct chiral configuration. This has implications for the pharmaceutical industry, as the chirality of drugs can affect their efficacy and safety .

Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase

Lastly, derivatives of “1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one” have been identified as non-nucleoside inhibitors of HIV-1 reverse transcriptase. This application is particularly important in the fight against HIV/AIDS, as it contributes to the development of antiretroviral therapies .

Mechanism of Action

Target of Action

It’s structurally similar to 3-fluoroamphetamine , which acts as a monoamine releaser with similar potency to methamphetamine but more selectivity for dopamine and norepinephrine release over serotonin .

Mode of Action

It’s structurally similar to 3-fluoroamphetamine , which acts as a substrate-based releaser, with selectivity for dopamine over serotonin . This suggests that 1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one may interact with its targets in a similar manner, leading to changes in neurotransmitter levels.

Biochemical Pathways

It’s structurally similar to 3-fluoroamphetamine , which affects the dopamine and norepinephrine pathways . Additionally, a compound with a similar 3-fluorophenyl moiety has shown moderate antifungal activity against Candida spp .

Pharmacokinetics

3-fluoroamphetamine, a structurally similar compound, has an onset of action of 20 - 60 minutes, an elimination half-life of 90 minutes, and a duration of action of 2 - 3 hours . These properties suggest that 1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one may have similar ADME properties, impacting its bioavailability.

Result of Action

A structurally similar compound, 3-fluoroamphetamine, has been shown to act as a stimulant drug . Additionally, a compound with a similar 3-fluorophenyl moiety has shown moderate antifungal activity against Candida spp .

Action Environment

The stability and efficacy of structurally similar compounds like 3-fluoroamphetamine can be influenced by factors such as ph, temperature, and the presence of other substances .

Safety and Hazards

Without specific studies or safety data sheets for this compound, it’s difficult to provide accurate information on its safety and hazards. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its activity in biological systems. It could potentially be of interest in medicinal chemistry or materials science, among other fields .

properties

IUPAC Name

1-(3-fluorophenyl)-3-propanoylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO2/c1-2-13(17)12-7-4-8-16(14(12)18)11-6-3-5-10(15)9-11/h3,5-6,9,12H,2,4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRGFTOXIOITPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1CCCN(C1=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorophenyl)-3-propanoylpiperidin-2-one

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